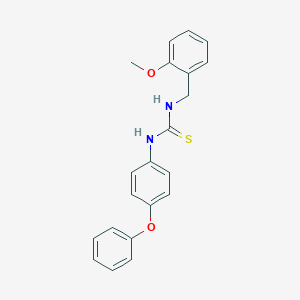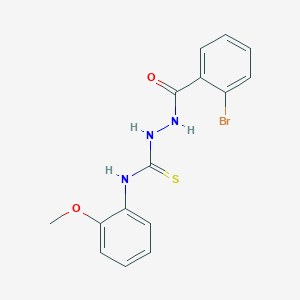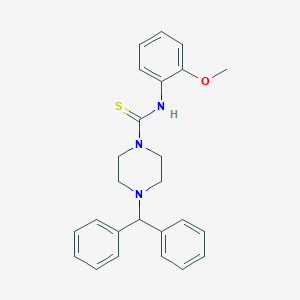![molecular formula C22H13BrClIN2O B215893 2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone](/img/structure/B215893.png)
2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In addition, it has been shown to modulate the release of neurotransmitters in the brain and to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone in lab experiments include its potential as a neuroprotective agent, its ability to inhibit cancer cell growth, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for further research on 2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone. These include:
1. Further studies on the mechanism of action of this compound to fully understand its effects on various signaling pathways and gene expression.
2. Studies on the potential use of this compound as a neuroprotective agent in various neurodegenerative diseases.
3. Studies on the potential use of this compound in combination with other drugs to enhance its anti-cancer effects.
4. Studies on the potential use of this compound as an anti-inflammatory and antioxidant agent in various disease models.
5. Studies on the potential toxicity of this compound and its effects on various organs and systems in the body.
Méthodes De Synthèse
The synthesis of 2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone has been achieved through various methods, including the reaction of 2-amino-3-(4-chlorophenyl)-6-iodoquinazoline with 4-bromoacetophenone in the presence of a base, and the reaction of 2-amino-3-(4-chlorophenyl)-6-iodoquinazoline with 4-bromostyrene in the presence of a palladium catalyst. The yield and purity of the synthesized compound can vary depending on the method used.
Applications De Recherche Scientifique
2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience research, it has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In addition, this compound has also been studied for its anti-inflammatory and antioxidant properties.
Propriétés
Nom du produit |
2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone |
|---|---|
Formule moléculaire |
C22H13BrClIN2O |
Poids moléculaire |
563.6 g/mol |
Nom IUPAC |
2-[(E)-2-(4-bromophenyl)ethenyl]-3-(4-chlorophenyl)-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C22H13BrClIN2O/c23-15-4-1-14(2-5-15)3-12-21-26-20-11-8-17(25)13-19(20)22(28)27(21)18-9-6-16(24)7-10-18/h1-13H/b12-3+ |
Clé InChI |
PENHEODOXUIYQI-KGVSQERTSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl)Br |
SMILES |
C1=CC(=CC=C1C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl)Br |
SMILES canonique |
C1=CC(=CC=C1C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)

![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)

![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)

![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B215839.png)